9-Chloro-10-hydroxyanthracene-1,4-dione
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Overview
Description
9-Chloro-10-hydroxyanthracene-1,4-dione is an organic compound with the molecular formula C14H7ClO3. It is a derivative of anthraquinone, a class of compounds known for their diverse applications in dyes, pigments, and pharmaceuticals .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9-Chloro-10-hydroxyanthracene-1,4-dione typically involves the chlorination of 10-hydroxyanthracene-1,4-dione. This reaction can be carried out using chlorinating agents such as thionyl chloride or phosphorus pentachloride under controlled conditions .
Industrial Production Methods
the general principles of organic synthesis and chlorination reactions would apply .
Chemical Reactions Analysis
Types of Reactions
9-Chloro-10-hydroxyanthracene-1,4-dione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinones.
Reduction: It can be reduced to form hydroquinones.
Substitution: Chlorine atoms can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.
Major Products
The major products formed from these reactions include various substituted anthraquinones and hydroquinones, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
9-Chloro-10-hydroxyanthracene-1,4-dione has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of dyes and pigments.
Biology: It serves as a probe in biochemical assays to study enzyme activities and interactions.
Medicine: This compound is investigated for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: It is used in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 9-Chloro-10-hydroxyanthracene-1,4-dione involves its interaction with cellular components. It can intercalate into DNA, disrupting the replication process and leading to cell death. This property is particularly useful in anticancer research. Additionally, it can inhibit certain enzymes, affecting various biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
1,4-Dihydroxyanthracene-9,10-dione: Similar in structure but lacks the chlorine atom.
9,10-Anthracenedione: A parent compound without the hydroxy and chloro substituents.
1-Hydroxyanthra-9,10-quinone: Another derivative with different functional groups
Uniqueness
The presence of both chlorine and hydroxy groups in 9-Chloro-10-hydroxyanthracene-1,4-dione makes it unique. These functional groups confer specific chemical reactivity and biological activity, distinguishing it from other anthraquinone derivatives .
Properties
CAS No. |
41099-45-0 |
---|---|
Molecular Formula |
C14H7ClO3 |
Molecular Weight |
258.65 g/mol |
IUPAC Name |
9-chloro-10-hydroxyanthracene-1,4-dione |
InChI |
InChI=1S/C14H7ClO3/c15-13-7-3-1-2-4-8(7)14(18)12-10(17)6-5-9(16)11(12)13/h1-6,18H |
InChI Key |
GFQCSFCTDHAHOM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=C3C(=O)C=CC(=O)C3=C2Cl)O |
Origin of Product |
United States |
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